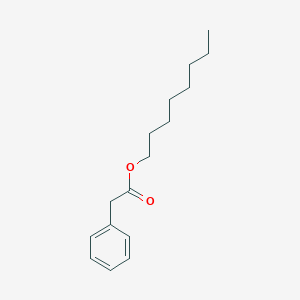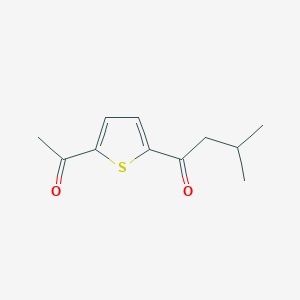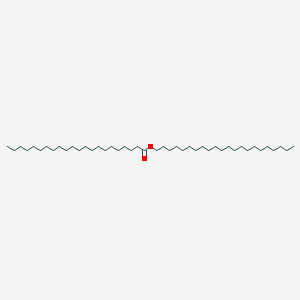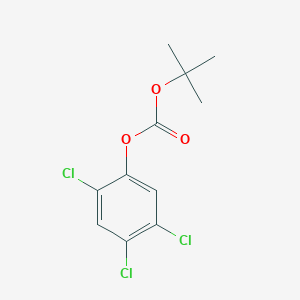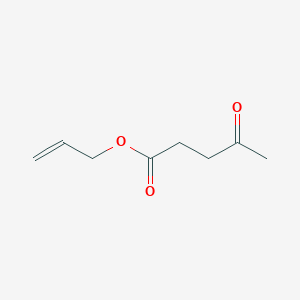
Allyl levulinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl levulinate is an organic compound that is commonly used as a flavoring agent in the food industry. It has a sweet, fruity odor and is often found in fruit-flavored products such as candy, chewing gum, and soft drinks. However, allyl levulinate also has several scientific research applications, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of allyl levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. These actions may contribute to the antimicrobial and antioxidant properties of the compound.
Biochemical and Physiological Effects:
Allyl levulinate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, allyl levulinate has been found to increase the activity of certain antioxidant enzymes in the liver, which may help to protect against oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using allyl levulinate in lab experiments is its relatively low toxicity. Additionally, it is a readily available and inexpensive compound. However, one limitation is that it may not be suitable for use in certain types of experiments due to its strong odor.
Orientations Futures
There are several future directions for research on allyl levulinate. One area of interest is its potential use as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of allyl levulinate and its potential applications in the prevention and treatment of diseases related to oxidative stress. Finally, it may be useful to explore the potential synergistic effects of allyl levulinate with other compounds, particularly other antioxidants.
Méthodes De Synthèse
Allyl levulinate can be synthesized through the esterification of levulinic acid with allyl alcohol. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a boiling point of 175-176°C.
Applications De Recherche Scientifique
Allyl levulinate has several scientific research applications, particularly in the field of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in food preservation. Additionally, allyl levulinate has been shown to have antioxidant properties, which may have implications for preventing oxidative stress-related diseases such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
1070-35-5 |
|---|---|
Nom du produit |
Allyl levulinate |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
prop-2-enyl 4-oxopentanoate |
InChI |
InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3 |
Clé InChI |
NETFSRNRGBJVMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)OCC=C |
SMILES canonique |
CC(=O)CCC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




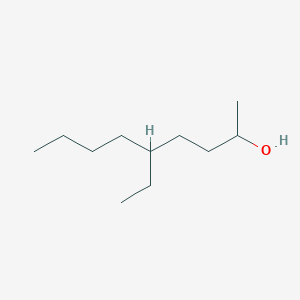

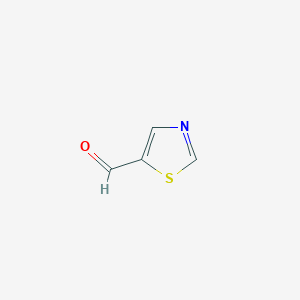
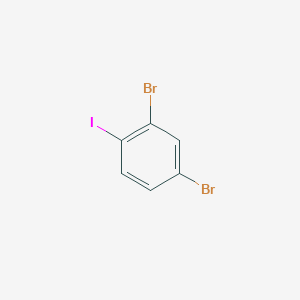
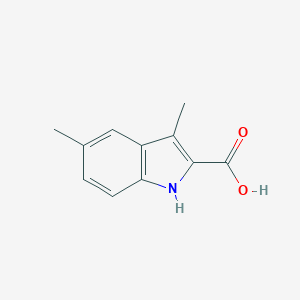
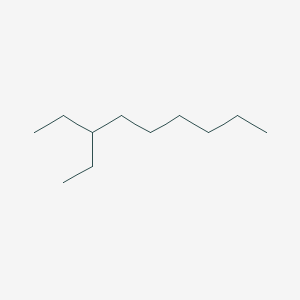
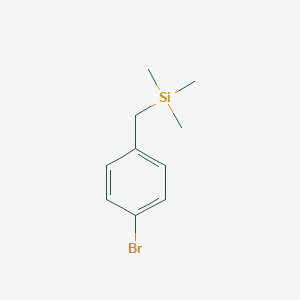
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)

